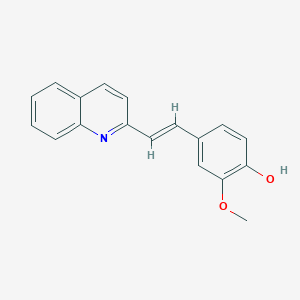

Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H15NO2 |

|---|---|

Molecular Weight |

277.3 g/mol |

IUPAC Name |

2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenol |

InChI |

InChI=1S/C18H15NO2/c1-21-18-12-13(7-11-17(18)20)6-9-15-10-8-14-4-2-3-5-16(14)19-15/h2-12,20H,1H3/b9-6+ |

InChI Key |

XZOWQMSJRBHFJX-RMKNXTFCSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C=C2)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 2 Methoxy 4 2 Quinolinyl Ethenyl

Retrosynthetic Analysis of the Phenol (B47542), 2-methoxy-4-(2-quinolinyl)ethenyl- Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.comewadirect.com For Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-, the most logical disconnection is at the ethenyl C=C double bond. This bond is typically formed via condensation or olefination reactions.

This leads to two primary synthons: an electrophilic quinoline (B57606) precursor and a nucleophilic phenol precursor, or vice versa. The most common and direct retrosynthetic approach identifies 2-methylquinoline (B7769805) (quinaldine) and 4-hydroxy-3-methoxybenzaldehyde (vanillin) as the key starting materials. This strategy is based on the acidic nature of the methyl group on quinaldine, which can be deprotonated to form a nucleophile that attacks the aldehyde group of vanillin.

Figure 1: Retrosynthetic Analysis

Advanced Spectroscopic and Structural Characterization of Phenol, 2 Methoxy 4 2 Quinolinyl Ethenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-". Analysis of ¹H, ¹³C, and various 2D NMR spectra would provide a complete picture of the proton and carbon environments and their connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would be particularly complex, featuring signals from the protons on the quinoline (B57606) ring and the phenol (B47542) ring. The two vinyl protons of the ethenyl bridge would appear as doublets with a large coupling constant (typically >15 Hz), confirming a trans (E) configuration. The methoxy (B1213986) group protons would present as a sharp singlet, while the phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show characteristic signals for the carbons of the quinoline and phenol rings, the two vinyl carbons, and the methoxy carbon. The chemical shifts would confirm the presence of these key structural motifs. For instance, the formation of the 4-styrylquinoline scaffold is typically confirmed by the appearance of signals from a new C-3 aryl-H unit and two new quaternary aromatic carbons (C-2 and C-4) in the quinoline system. nih.gov

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: This experiment would reveal proton-proton coupling relationships, helping to trace the connectivity within the quinoline and phenol ring systems and confirming the coupling between the vinyl protons.

HSQC: This spectrum would correlate each proton signal with its directly attached carbon, allowing for the straightforward assignment of many carbon signals based on the already assigned proton spectrum.

HMBC: This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons and for connecting the different fragments of the molecule, such as linking the ethenyl bridge to both the quinoline and the phenol rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on typical shifts for styrylquinoline and guaiacol (B22219) moieties. Actual experimental values may vary.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Quinoline H/C | 7.5 - 8.5 | 118 - 150 |

| Phenol H/C | 6.8 - 7.2 | 110 - 148 |

| Ethenyl H/C | 7.0 - 8.0 (d, J > 15 Hz) | 125 - 135 |

| Methoxy (OCH₃) | ~3.9 (s) | ~56 |

| Phenolic OH | 5.0 - 6.0 (br s) | - |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of the compound would display characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. Key vibrations for the quinoline ring system (C=C and C=N stretching) would be observed in the 1500-1630 cm⁻¹ region. nih.gov The C-O stretching of the methoxy group and the phenolic C-O bond would produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. A strong band around 960 cm⁻¹ would be characteristic of the out-of-plane C-H bending of the trans-alkene, further confirming its stereochemistry. nih.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the FT-IR data. The C=C stretching vibrations of the aromatic rings and the ethenyl bridge would give rise to strong signals in the Raman spectrum, typically around 1590-1640 cm⁻¹. mdpi.com This technique is highly effective for analyzing the skeletal vibrations of the conjugated π-system.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3200-3500 (broad) | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Quinoline/Aromatic C=C, C=N | Stretch | 1500-1630 | 1590-1640 (Strong) |

| trans C=C-H | Out-of-plane bend | ~960 (Strong) | Weak |

| Aryl-O-CH₃ | C-O Stretch | 1200-1300 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The extended π-conjugated system of "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-", which encompasses the quinoline ring, the ethenyl bridge, and the phenol ring, constitutes a large chromophore. This is expected to result in strong absorption bands in the UV-Vis region. The spectra of styrylquinoline derivatives typically exhibit intense absorption bands associated with π→π* transitions. researchgate.net These long-wavelength transitions, often appearing above 300 nm, are characteristic of such conjugated systems. mdpi.com The position of the absorption maximum (λmax) can be influenced by solvent polarity and pH, particularly due to the presence of the phenolic hydroxyl group and the basic nitrogen atom in the quinoline ring.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, MALDI-TOF MS, GC-MS) for Molecular Weight Confirmation and Fragmentation Pathway Determination

Mass spectrometry is essential for confirming the molecular weight and providing insights into the molecule's structure through fragmentation analysis.

Molecular Weight Confirmation: Using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), a prominent signal for the protonated molecule [M+H]⁺ would be expected, confirming the molecular formula (C₁₈H₁₅NO₂) and molecular weight (277.32 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass with high precision, further validating the elemental composition. nih.govnih.gov

Fragmentation Pathways: Under electron ionization (EI) conditions, typically used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule would undergo characteristic fragmentation. The fragmentation pattern would likely involve cleavage at the bonds adjacent to the ethenyl bridge, leading to ions corresponding to the quinoline and methoxyphenol moieties. The study of these fragmentation pathways helps to corroborate the proposed connectivity of the molecular structure.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular constitution and the trans geometry of the ethenyl linker. Furthermore, it would reveal the three-dimensional conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group or π–π stacking interactions between the aromatic rings, which dictate the supramolecular assembly. nih.govnih.gov Currently, no published crystal structure for this specific compound is available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chirality is Introduced or Relevant to Conformation

The structure of "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" is achiral, meaning it is superimposable on its mirror image. Therefore, it is not expected to exhibit a signal in circular dichroism (CD) spectroscopy. This technique is only applicable to chiral molecules that interact differently with left- and right-circularly polarized light. Chiroptical spectroscopy would only become relevant if a chiral center were introduced into the molecule or if steric hindrance caused the molecule to adopt a stable, non-planar, helical conformation (atropisomerism), which is not anticipated for this structure.

Computational Chemistry and Theoretical Modeling of Phenol, 2 Methoxy 4 2 Quinolinyl Ethenyl

Quantum Chemical Calculations (Density Functional Theory, DFT, and Time-Dependent DFT, TD-DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in determining the most stable three-dimensional arrangement of atoms (optimized geometry) and the electronic distribution within the molecule.

For a molecule like Phenol (B47542), 2-methoxy-4-(2-quinolinyl)ethenyl-, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to compute key geometric parameters like bond lengths and angles. nih.govscholarsresearchlibrary.com These calculations provide insight into the planarity of the molecule and the rotational freedom around the ethenyl linker. Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Time-Dependent DFT (TD-DFT) is an extension used to predict the electronic absorption spectra (UV-Visible spectra). nih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, which is crucial for understanding the molecule's photophysical properties.

Table 1: Illustrative Predicted Electronic Properties for Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl- based on DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures polarity and influences intermolecular interactions |

| Max. Absorption Wavelength (λmax) | 350 nm | Predicted by TD-DFT, relates to electronic transitions |

Note: These values are hypothetical and serve to illustrate the type of data generated from DFT/TD-DFT calculations, based on typical values for similar conjugated systems.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. For Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-, MD simulations can reveal the accessible conformations by modeling the movements and rotations around its single bonds, particularly the ethenyl linker. This exploration is vital for understanding how the molecule's shape changes in different environments.

MD simulations also excel at modeling the interactions between the solute molecule and solvent molecules, such as water. By simulating the system over nanoseconds, researchers can observe the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules. researchgate.net This provides a detailed picture of the solvation shell and helps predict the molecule's solubility and behavior in aqueous environments. Such simulations have been effectively used to understand the complex dynamics of phenolic resins and other functional molecules in solution. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl- and its Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate a molecule's structure with its biological activity or physicochemical properties, respectively. These models are invaluable in drug discovery for predicting the efficacy of new compounds. nih.govnih.gov

To build a QSAR model for analogues of Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-, a series of related compounds with known biological activities would be required. Computational software is then used to calculate a wide range of "descriptors" for each molecule. These descriptors quantify various aspects of the molecular structure. scholarsresearchlibrary.comresearchgate.net Multiple linear regression or machine learning algorithms are then used to create a mathematical equation that links these descriptors to the observed activity. scholarsresearchlibrary.comresearchgate.net Such models have been successfully developed for various quinoline (B57606) derivatives to predict their antitubercular and antimalarial activities. scholarsresearchlibrary.comnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size and mass of the molecule |

| Topological | Wiener Index | Branching and connectivity of the molecular graph |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capabilities |

| Physicochemical | LogP | Lipophilicity or hydrophobicity |

| Quantum Chemical | Total Energy | Thermodynamic stability |

This approach allows researchers to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Molecular Docking Studies for Predictive Ligand-Receptor Binding Interactions (e.g., CysLT1 receptor, RSK-4, or other targets identified from related quinoline derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijprajournal.com This method is central to rational drug design, as it helps to understand and predict how a potential drug molecule might interact with its biological target.

Given that various quinoline derivatives have been investigated as inhibitors of targets like the cysteinyl leukotriene receptor 1 (CysLT1R) and ribosomal S6 p90 kinase (RSK-4), these would be logical starting points for docking studies with Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-. nih.govccij-online.org The process involves preparing the 3D structures of the ligand and the protein target. The docking algorithm then samples a large number of possible binding poses and scores them based on their predicted binding affinity. researchgate.net

The results of a docking simulation reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.govtubitak.gov.tr Theoretical studies on the interaction of quinolone derivatives with RSK-4 have shown how these compounds can bind to the protein, suggesting their potential as therapeutic agents. ccij-online.org

Table 3: Illustrative Molecular Docking Results for Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl- with a Target Receptor

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| RSK-4 | -9.5 | Lys100, Glu145 | Hydrogen Bond |

| Val82, Leu158 | Hydrophobic Interaction | ||

| Phe160 | π-π Stacking | ||

| CysLT1R | -8.8 | Arg104, Ser215 | Hydrogen Bond |

| Ile112, Met115 | Hydrophobic Interaction |

Note: This data is hypothetical and for illustrative purposes, based on typical interactions observed in docking studies of quinoline derivatives. nih.govccij-online.org

Theoretical Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) and Their Influence on Molecular Conformation

A primary interaction to investigate is the potential for an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the nitrogen atom of the quinoline ring. nih.gov The formation of such a bond would create a quasi-ring structure, leading to a more planar and rigid conformation. mdpi.com The strength of this hydrogen bond can be estimated using methods like the Atoms in Molecules (AIM) theory. mdpi.com

Additionally, the planar aromatic systems of the phenol and quinoline rings can interact through π-stacking. This non-covalent interaction, arising from the alignment of the π-orbitals, can further stabilize certain folded conformations of the molecule. The relative orientation of the two rings will dictate the strength and nature of this interaction. mdpi.com Understanding these intramolecular forces is crucial, as they determine the molecule's preferred conformation, which in turn affects its ability to bind to a receptor.

Investigation of Structure Activity Relationships Sar for Phenol, 2 Methoxy 4 2 Quinolinyl Ethenyl Analogues

Design and Synthesis of Phenol (B47542), 2-methoxy-4-(2-quinolinyl)ethenyl- Derivatives with Systematic Structural Modifications

The rational design of analogues of "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" is predicated on systematically altering each of its structural components to map the chemical space and identify key features for biological activity. The synthesis of these derivatives often involves multi-step reaction sequences.

The core scaffold can be constructed through various synthetic routes. One common approach involves the Wittig reaction or Horner-Wadsworth-Emmons reaction to form the ethenyl linker by coupling a substituted salicylaldehyde (B1680747) derivative with a quinoline-containing phosphonium (B103445) ylide or phosphonate (B1237965) ester. Another strategy could be a Heck coupling reaction between a vinyl-substituted phenol and a halo-quinoline derivative.

Systematic structural modifications would include:

Phenolic Moiety: Varying the substituents on the phenyl ring to include electron-donating groups (e.g., -CH3, -OCH3), electron-withdrawing groups (e.g., -Cl, -NO2), and hydrogen bond donors/acceptors.

Quinoline (B57606) Ring: Introducing substituents at various positions of the quinoline ring to modulate its electronic properties, steric profile, and potential for specific interactions with biological targets.

Ethenyl Linker: Synthesizing both cis (Z) and trans (E) isomers to evaluate the impact of geometric constraints on binding affinity and activity. The length and flexibility of the linker could also be modified.

The successful synthesis of these derivatives is typically confirmed using a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to ensure the desired structures have been obtained with high purity.

Elucidation of the Impact of Substituents on the Phenolic Moiety on Biological Interactions

The 2-methoxyphenol substructure is a well-known pharmacophore found in many biologically active natural products and synthetic compounds. The phenolic hydroxyl and the methoxy (B1213986) group are key features that can significantly influence the compound's properties.

The antioxidant activity of phenolic compounds is a well-studied area, and the position and nature of substituents play a crucial role. researchgate.net Electron-donating groups, such as methoxy and alkyl groups, generally enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance or inductive effects. researchgate.net Conversely, electron-withdrawing groups can decrease this activity. The ortho-methoxy group, as present in the parent compound, can also participate in intramolecular hydrogen bonding, which can affect the acidity of the phenolic proton and its interaction with biological targets.

Quantitative structure-activity relationship (QSAR) studies on various phenolic compounds have demonstrated that parameters like the octanol/water partition coefficient (Clog P) and calculated molecular refractivity (CMR) are significant in predicting biological activities such as apoptosis induction. nih.gov

The following table summarizes the expected impact of various substituents on the phenolic moiety based on established SAR principles for phenolic compounds.

| Substituent at Phenolic Ring | Expected Impact on Antioxidant Activity | Rationale |

| Additional -OH (hydroxyl) | Increase | Increases hydrogen-donating ability and radical scavenging capacity. |

| Additional -OCH3 (methoxy) | Increase | Electron-donating group, stabilizes phenoxyl radical. |

| -CH3 (methyl) | Increase | Electron-donating group, stabilizes phenoxyl radical. |

| -Cl (chloro) | Decrease | Electron-withdrawing group, destabilizes phenoxyl radical. |

| -NO2 (nitro) | Decrease | Strong electron-withdrawing group, significantly destabilizes phenoxyl radical. |

Assessment of Quinoline Ring Substitution Patterns on Target Engagement and Selectivity

The quinoline ring is a privileged scaffold in medicinal chemistry, present in numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ijresm.com The position and nature of substituents on the quinoline ring are critical for determining the compound's target engagement and selectivity.

For instance, in the context of anticancer activity, modifications at various positions of the quinoline ring have been shown to modulate the inhibition of specific kinases and other cellular targets. nih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, which is often a key interaction with biological targets. nih.gov The lipophilicity and electronic properties of the quinoline moiety can be fine-tuned by introducing different substituents.

The table below illustrates how different substitution patterns on the quinoline ring can influence biological activity, based on general findings for quinoline derivatives.

| Substituent Position on Quinoline Ring | Substituent Type | Potential Impact on Biological Activity |

| C2-position | Aromatic or Heterocyclic rings | Can influence π-π stacking interactions with the target. |

| C4-position | Amino or substituted amino groups | Often crucial for kinase inhibitory activity. |

| C6- or C7-position | Small, polar groups | Can enhance solubility and bioavailability. nih.gov |

| C8-position | Hydroxyl or methoxy groups | Can modulate metal-chelating properties and influence selectivity. mdpi.com |

Fluorine substitution on the quinoline ring has been shown to improve metabolic stability and potency in some anticancer agents. acs.org The strategic placement of substituents can therefore be used to optimize both the potency and the pharmacokinetic profile of "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" analogues.

Examination of the Ethenyl Linker's Geometric Isomerism (cis/trans) and its Influence on Molecular Recognition

This difference in three-dimensional structure can lead to significant variations in biological activity. One isomer may bind with high affinity to a receptor or enzyme, while the other may be inactive or interact with a different target altogether. For example, in compounds designed to interact with specific receptor pockets or intercalate with DNA, the planarity and geometry conferred by the ethenyl linker are critical.

The influence of the linker can be summarized as follows:

trans Isomer: Typically more stable and results in a more planar and extended molecular shape. This can be favorable for binding to elongated pockets or for intercalating between DNA base pairs.

cis Isomer: Results in a non-planar, kinked structure. This may be required for binding to specific, non-linear binding sites.

The synthesis of geometrically pure isomers is therefore crucial for a thorough SAR investigation. This can be achieved through stereoselective synthesis methods or by separation of the isomeric mixture using techniques like column chromatography or crystallization.

Pharmacophore Mapping and Ligand Design Strategies Based on SAR Insights

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. patsnap.comdovepress.com Based on the SAR data gathered from the synthesized analogues of "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-", a pharmacophore model can be developed.

This model would typically include features such as:

A hydrogen bond donor (from the phenolic -OH group).

A hydrogen bond acceptor (from the quinoline nitrogen).

An aromatic ring feature for the phenol.

Another aromatic/hydrophobic feature for the quinoline ring.

Defined spatial relationships between these features dictated by the ethenyl linker.

Once a validated pharmacophore model is established, it can be used for several ligand design strategies: dergipark.org.tr

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the essential features and are therefore likely to be active.

Lead Optimization: The model can guide the modification of existing active compounds to improve their potency, selectivity, and pharmacokinetic properties. For example, if the model indicates an unoccupied hydrophobic pocket, a lipophilic group can be added to the lead compound to exploit this interaction.

De Novo Design: The pharmacophore can serve as a template for the design of entirely new molecules that possess the desired biological activity.

By integrating the experimental SAR data with computational pharmacophore modeling, a more efficient and rational approach to the design of potent and selective "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" based therapeutic agents can be achieved.

Mechanistic Investigations of Biological Interactions of Phenol, 2 Methoxy 4 2 Quinolinyl Ethenyl and Its Derivatives

Molecular Level Analysis of Receptor-Ligand Binding

The quinoline (B57606) scaffold is a key pharmacophore in several clinically significant drugs, and its presence in "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" suggests potential interactions with various receptors. A notable example is the cysteinyl leukotriene receptor 1 (CysLT1), a G-protein coupled receptor involved in inflammatory and allergic responses. wikipedia.org

CysLT1 Receptor Antagonism: The development of CysLT1 receptor antagonists, such as the widely-used asthma medication montelukast, originated from the exploration of quinoline analogues. wikipedia.org Structure-activity relationship (SAR) studies have identified a general pharmacophore for CysLT1 antagonists that includes an acidic, ionizable group, a hydrogen-bond acceptor, and multiple hydrophobic regions to mimic the endogenous ligand, leukotriene D4. wikipedia.org Highly active antagonists often feature common substructures, including quinolines. nih.gov

While direct binding studies on "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" are not extensively documented, its quinoline moiety provides a strong rationale for investigating its potential as a CysLT1 receptor antagonist. wikipedia.orgnih.gov The molecule's aromatic rings (quinoline and phenol) can satisfy the hydrophobic requirements, while the phenolic hydroxyl group could potentially act as a hydrogen bond donor or acceptor. Further derivatization to include an acidic moiety could enhance its antagonistic potential, aligning its structure more closely with potent antagonists like montelukast. wikipedia.orgnih.gov

Cellular Pathway Modulation Studies

Derivatives of quinoline and chalcone (B49325) are well-documented for their ability to interfere with critical cellular signaling pathways, particularly those implicated in cancer cell proliferation, survival, and metastasis.

FAK and AKT Signaling Attenuation: The Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT) signaling pathways are crucial for cell survival, proliferation, and migration. Their dysregulation is a hallmark of many cancers. Several studies on related compounds indicate that the "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" scaffold could interfere with this axis.

Chalcone derivatives have been shown to suppress the proliferation and migration of cancer cells by inhibiting FAK expression and phosphorylation. nih.gov This inhibition leads to significant DNA damage and a corresponding damage response in cancer cells. nih.gov Similarly, quinoline-chalcone hybrids have been found to inhibit the PI3K/Akt/mTOR pathway, a critical downstream effector of FAK. nih.govrsc.org For instance, certain hybrids inhibit the phosphorylation of PI3K, Akt, and mTOR, correlating with their antitumor activities. nih.gov The combined inhibition of FAK and AKT signaling is a promising therapeutic strategy, as it can prevent the feedback reactivation of the AKT pathway that often leads to treatment resistance. frontiersin.org A structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to downregulate AKT activity by targeting other receptors like VEGFR2. jmb.or.kr

Other signaling pathways are also potential targets. Chalcones are known to inhibit STAT3 and NF-κB signaling, both of which are central to inflammation and cancer progression. nih.gov MMPP has been shown to inhibit inflammatory responses by targeting pathways involving PKCδ, JNK, and AP-1, and also directly inhibits STAT3 phosphorylation. researchgate.netnih.gov

The disruption of the cell cycle is a primary mechanism for many anticancer agents. Quinoline-chalcone hybrids have demonstrated a marked ability to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. rsc.orgresearchgate.net

Studies on various quinoline-chalcone derivatives have consistently shown that these compounds can induce cell cycle arrest at the G2/M phase in different cancer cell lines, including non-small cell lung cancer (A549) and chronic myelogenous leukemia (K-562). nih.govnih.gov This G2/M arrest is often accompanied by the induction of apoptosis (programmed cell death). nih.govrsc.org The molecular mechanism behind this arrest can involve the modulation of key cell cycle regulatory proteins. For example, some derivatives have been observed to downregulate the Cdc2-cyclin B1 complex, which is essential for entry into mitosis, and upregulate the cyclin-dependent kinase inhibitor p21. researchgate.net Other related methoxyphenol compounds have also been found to cause G2/M phase arrest by disrupting microtubule assembly. nih.govnih.gov The ability of these compounds to trigger apoptosis is linked to the upregulation of pro-apoptotic proteins like Bax, Caspase-3, and Caspase-9, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov

| Compound Class | Cell Line | Observed Effect | Key Molecular Targets | Source |

|---|---|---|---|---|

| Quinoline-Chalcone Hybrids | A549 (Lung), K-562 (Leukemia) | G2/M Arrest and Apoptosis | PI3K/Akt/mTOR pathway, Cdc2-cyclin B1, p21 | nih.govrsc.org |

| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | G2/M Arrest and Apoptosis | Caspase-3/9, PARP, ROS generation | nih.gov |

| Chalcone Derivative (1) | DU145, PC3 (Prostate) | Cell Cycle Arrest and Apoptosis | FAK inhibition, DNA damage | nih.gov |

| 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (SQ) | A549, H460 (Lung) | G2/M Arrest and Apoptosis | Microtubule depolymerization, Mitochondrial pathway | nih.gov |

| Polyphenols | HCT116 (Colorectal) | G1 Arrest | p53, p21 | mdpi.com |

Enzyme Inhibition Kinetics and Molecular Mechanisms of Action

The structural motifs within "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" suggest it may act as an inhibitor for several classes of enzymes.

Kinase Inhibition : As discussed previously, related quinoline-chalcone hybrids are potent inhibitors of the PI3K/Akt/mTOR signaling pathway. nih.govrsc.org Some hybrids inhibit all PI3K isoforms with IC50 values in the nanomolar range. nih.gov The structurally similar compound MMPP has been shown to directly bind to and inhibit IkappaB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway. nih.gov Another related compound, 2-methoxy-4-vinylphenol (B128420), inhibits inducible nitric oxidase synthase (iNOS) as part of its anti-inflammatory action. nih.gov

Topoisomerase Inhibition : The quinoline core is the basis for quinolone antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govrsc.orgresearchgate.net These enzymes are crucial for managing DNA supercoiling during replication. youtube.com Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to lethal double-strand breaks in the bacterial chromosome. nih.govrsc.org This established mechanism for the quinoline scaffold suggests that "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" and its derivatives could be explored for similar antibacterial activity by targeting these essential enzymes.

Dihydrofolate Reductase (DHFR) Inhibition : Novel quinoline-based scaffolds have been investigated as dual inhibitors of both DNA gyrase and DHFR, another critical enzyme in nucleotide synthesis, making it a valuable target for antimicrobial agents. research-nexus.net

Exploration of Antimicrobial Action Mechanisms

The combination of a quinoline ring and a phenolic group in "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" points to a strong potential for antimicrobial activity through multiple mechanisms.

Inhibition of Nucleic Acid Synthesis : As noted, the quinoline moiety is a well-established inhibitor of bacterial DNA gyrase and topoisomerase IV, thereby halting DNA replication and leading to cell death. rsc.orgresearchgate.netyoutube.com Molecular docking studies have shown that related phenolic compounds, such as 2-Methoxy-4-vinylphenol, also have a high degree of interaction with DNA gyrase. nih.gov

Cytoplasmic Membrane Disruption : Phenolic compounds are known to exert antimicrobial effects by disrupting the integrity and function of the cytoplasmic membrane. mdpi.comnih.gov Their lipophilic nature allows them to partition into the lipid bilayer, increasing its permeability and causing the leakage of essential intracellular components and the dissipation of the proton motive force, which disrupts energy metabolism. mdpi.comnih.gov

Interference with Energy Metabolism : By disrupting the cell membrane's integrity, phenolic compounds can interfere with electron transport and ATP synthesis, effectively starving the microbial cell of energy.

| Structural Moiety | Proposed Mechanism of Action | Specific Target/Effect | Microorganism Class | Source |

|---|---|---|---|---|

| Quinoline | Nucleic Acid Synthesis Inhibition | Inhibition of DNA Gyrase & Topoisomerase IV | Gram-positive & Gram-negative Bacteria | nih.govrsc.org |

| Quinoline | Folate Synthesis Inhibition | Inhibition of Dihydrofolate Reductase (DHFR) | Bacteria | research-nexus.net |

| Phenol | Cytoplasmic Membrane Disruption | Increased membrane permeability, loss of integrity | Bacteria, Fungi | mdpi.comnih.gov |

| Phenol | Interference with Energy Metabolism | Dissipation of proton motive force, ATP depletion | Bacteria | mdpi.com |

| Phenol | Enzyme Inhibition | Inhibition of cellular enzymes | Bacteria | researchgate.net |

Characterization of Antioxidant Mechanisms

The combination of a phenolic hydroxyl group and an extensive conjugated system in "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" strongly suggests potential antioxidant activity. Phenolic compounds are among the most widely studied natural antioxidants. nih.gov

Radical Scavenging : The primary antioxidant mechanism for phenolic compounds is the donation of a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals (a process known as hydrogen atom transfer, HAT). nih.govnih.govmdpi.com This action converts the highly reactive free radical into a more stable species. The resulting phenoxy radical on the antioxidant molecule is significantly stabilized by resonance, where the unpaired electron is delocalized across the aromatic ring and any associated conjugated systems. nih.govmdpi.com The ethenyl bridge in "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" extends this conjugation to the quinoline system, which would further enhance the stability of the phenoxy radical, making the parent molecule a more effective antioxidant. nih.gov The presence of the electron-donating methoxy (B1213986) group (-OCH3) ortho to the hydroxyl group also enhances antioxidant activity. mdpi.com

Metal Chelation : Another mechanism by which phenolic compounds can exert antioxidant effects is by chelating metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺). mdpi.comusda.gov These metal ions can catalyze the formation of highly reactive oxygen species, such as the hydroxyl radical, through Fenton-type reactions. By binding to these metals, phenolic compounds can render them inactive, thereby preventing the initiation of oxidative chain reactions. usda.gov

Research on a structurally related Schiff base, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, which also contains a 2-methoxyphenol moiety, demonstrated potent antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, yielding an EC50 value of 10.46 ppm. atlantis-press.com This provides experimental support for the antioxidant potential of the 2-methoxyphenol core structure present in the target compound.

Advanced Applications and Materials Science Perspectives of Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-

Following a comprehensive search of scientific literature and chemical databases, it has been determined that information regarding the specific chemical compound "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" is not available. This suggests that the compound may be a novel substance that has not yet been synthesized or characterized. Alternatively, it may be a compound that has been studied but is not indexed under this specific nomenclature in publicly accessible databases.

Due to the absence of research data, it is not possible to provide a detailed article on its advanced applications and materials science perspectives as outlined. The requested sections on its utilization as a synthetic building block, polymerization studies, exploration in optoelectronic materials, development of chemosensors and biosensors, and its role in advanced catalytic systems are all contingent on the existence of published research pertaining to this specific molecule.

Further research and synthesis of "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" would be required to explore its properties and potential applications in the fields mentioned. Without such foundational research, any discussion of its specific applications would be purely speculative and would not meet the required standards of scientific accuracy.

Future Directions and Emerging Research Avenues for Phenol, 2 Methoxy 4 2 Quinolinyl Ethenyl

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of derivatives of "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-". De novo drug design, a computational approach to generate novel molecular structures, is increasingly driven by AI, moving beyond traditional methods. nih.gov Deep learning models, such as Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), and autoencoders, can be trained on vast libraries of existing chemical structures, including known quinoline (B57606) and stilbene (B7821643) compounds, to generate new molecules with desired properties. nih.goveaspublisher.com

These generative algorithms can explore a vast chemical space to design novel derivatives that are structurally distinct from existing templates. d-nb.info By incorporating quantitative structure-activity relationship (QSAR) models, AI can predict the biological activity, toxicity, and pharmacokinetic profiles of these newly designed compounds even before synthesis, significantly streamlining the discovery pipeline. frontiersin.orgnih.gov This predictive power helps focus laboratory efforts on the most promising candidates, saving time and resources. frontiersin.org The goal is to create innovative molecular cores that are optimized for specific biological targets, potentially leading to the development of next-generation therapeutics. d-nb.info

| AI/ML Approach | Application in Derivative Design | Potential Outcome |

| Recurrent Neural Networks (RNNs) | Generation of novel molecular structures as SMILES strings based on patterns learned from known active compounds. frontiersin.org | Creation of diverse libraries of synthetically accessible derivatives with a high probability of desired bioactivity. |

| Generative Adversarial Networks (GANs) | Training a "generator" network to create new molecules and a "discriminator" network to distinguish them from real ones, leading to highly realistic and novel structures. easpublisher.com | Discovery of entirely new scaffolds with optimized properties beyond known chemical libraries. |

| Deep Reinforcement Learning | Combining generative models with reinforcement learning to iteratively fine-tune molecular structures towards a specific activity or property profile. nih.gov | Highly optimized lead compounds with improved efficacy and safety profiles. |

| Inverse QSAR | Using generative models to design molecules that fit a predefined activity and property profile. easpublisher.com | Custom-designed molecules with a high likelihood of meeting multiple therapeutic criteria. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Library Creation

To fully explore the structure-activity relationship (SAR) of "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-," the creation and rapid evaluation of a large and diverse library of its derivatives are essential. Combinatorial chemistry, particularly through multicomponent reactions (MCRs), offers an efficient strategy for synthesizing a wide range of quinoline-based compounds in a single step. rsc.org This approach allows for the systematic modification of various parts of the parent molecule—the phenol (B47542), methoxy (B1213986), quinolinyl, and ethenyl groups—to generate a comprehensive derivative library.

Once synthesized, this library can be subjected to high-throughput screening (HTS), a process that uses automated technology to rapidly test thousands of compounds for a specific biological activity. nih.gov HTS assays can be designed to measure various endpoints, from binding affinity to a specific protein target to cellular responses. Native mass spectrometry is an emerging HTS method that provides valuable information on protein-ligand interactions, including binding thermodynamics and stoichiometry. nih.gov The vast amount of data generated from HTS can then be used to build robust SAR models, often in conjunction with the AI approaches mentioned previously, to identify key structural features responsible for the desired biological effects and to guide the next round of molecular design. nih.gov

| Technique | Role in Derivative Exploration | Key Advantage |

| Combinatorial Chemistry | Rapidly synthesizes a large library of structurally related derivatives from a set of common building blocks. rsc.org | Efficient generation of chemical diversity for comprehensive SAR studies. |

| Multicomponent Reactions (MCRs) | Constructs complex quinoline scaffolds in a single, atom-economical step. rsc.org | High efficiency and ability to incorporate significant structural variations. |

| High-Throughput Screening (HTS) | Automates the testing of the derivative library against biological targets to identify active compounds ("hits"). nih.gov | Rapidly identifies promising candidates from a large pool of molecules. |

| Structure-Activity Relationship (SAR) | Analyzes the relationship between the chemical structure of the derivatives and their biological activity. nih.govnih.gov | Provides crucial insights for rational drug design and lead optimization. |

Implementation of Green Chemistry Principles in Synthetic and Application Methodologies

Future research must prioritize the environmental impact of chemical synthesis. The principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign processes for producing "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" and its derivatives. msu.edumahidol.ac.th This involves a holistic approach to the entire lifecycle of the chemical, from the choice of starting materials to the final product's fate in the environment.

Key areas for implementing green chemistry include waste prevention, maximizing atom economy (ensuring that most of the atoms from the reactants are incorporated into the final product), and using less hazardous chemical syntheses. msu.edu For instance, traditional syntheses of stilbenes and quinolines can involve hazardous solvents and reagents. researchgate.net Future methodologies could explore the use of safer solvents like water or ethanol, or even solvent-free reaction conditions. mahidol.ac.thresearchgate.net The use of catalysts, particularly biocatalysts or reusable solid-supported catalysts, is preferred over stoichiometric reagents to minimize waste. dokumen.pub Furthermore, designing processes that are energy-efficient, perhaps by using microwave irradiation or conducting reactions at ambient temperature and pressure, is a core tenet of green chemistry. mahidol.ac.thresearchgate.net

| Green Chemistry Principle | Application to Synthesis of Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl- |

| 1. Waste Prevention | Designing synthetic routes that generate minimal byproducts. |

| 2. Atom Economy | Utilizing reactions like MCRs that incorporate a high percentage of reactant atoms into the final product. msu.edu |

| 3. Less Hazardous Chemical Syntheses | Replacing toxic reagents and intermediates with safer alternatives. msu.edu |

| 4. Designing Safer Chemicals | Optimizing the final molecule to be effective while having low toxicity. msu.edu |

| 5. Safer Solvents and Auxiliaries | Using water, ethanol, or subcritical water instead of chlorinated or other hazardous organic solvents. mahidol.ac.thresearchgate.net |

| 6. Design for Energy Efficiency | Employing energy-saving techniques like microwave-assisted synthesis or catalysis to lower reaction temperatures. mahidol.ac.th |

| 7. Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis. |

| 8. Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. mahidol.ac.th |

| 9. Catalysis | Using highly selective catalysts (e.g., copper-based, zeolites) instead of stoichiometric reagents. mahidol.ac.thresearchgate.net |

| 10. Design for Degradation | Designing derivatives that will break down into benign substances after their use. |

| 11. Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |

Advanced Analytical Techniques for In Situ Monitoring of Reactions and Interactions

A deeper understanding of the formation and biological activity of "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" requires sophisticated analytical methods capable of real-time, in situ monitoring. Traditional analytical techniques often rely on analyzing samples after the reaction is complete or after a biological system has reached equilibrium. In contrast, advanced techniques can provide dynamic information about reaction kinetics, intermediate formation, and drug-target engagement as it happens.

Hyphenated techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying phenolic compounds and their metabolites with high sensitivity and specificity. mdpi.com For in situ monitoring, spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be integrated directly into reaction vessels to track the concentration of reactants and products in real time. In biological contexts, techniques like Target Engagement-Mediated Amplification (TEMA) are being developed to visualize and measure drug-target interactions directly within cells and tissues, providing critical information about whether a compound is reaching and binding to its intended target. nih.gov This spatial and temporal information is invaluable for optimizing the compound's structure and understanding its mechanism of action.

Multidisciplinary Research Collaborations for Comprehensive Translational Studies

Translating a promising compound like "Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-" from a laboratory curiosity to a clinically or industrially relevant product is a complex endeavor that no single discipline can achieve alone. Success hinges on robust, multidisciplinary collaborations that bring together experts from various fields.

Organic and medicinal chemists are needed to design and synthesize novel derivatives. orientjchem.org Computational chemists and bioinformaticians can use AI and molecular modeling to predict properties and guide synthesis. nih.gov Pharmacologists and molecular biologists are essential for conducting in vitro and in vivo studies to determine the compound's efficacy, mechanism of action, and potential toxicity. nih.gov Furthermore, collaboration with clinicians is crucial to design and conduct clinical trials if the compound shows therapeutic promise. This integrated, "bench-to-bedside" approach ensures that research is focused, relevant, and has the greatest potential for real-world impact. The diverse biological activities reported for quinoline derivatives, from anticancer to antioxidant properties, underscore the necessity of such collaborative efforts to fully investigate and harness their therapeutic potential. nih.govnih.gov

| Collaborating Discipline | Contribution to Translational Research |

| Organic/Medicinal Chemistry | Design and synthesis of novel derivatives; SAR studies. orientjchem.org |

| Computational Chemistry/AI | De novo design, virtual screening, prediction of ADME/Tox properties. nih.gov |

| Pharmacology/Molecular Biology | In vitro and in vivo testing, mechanism of action studies, target identification. nih.gov |

| Analytical Chemistry | Method development for quantification, metabolite identification, in situ monitoring. mdpi.com |

| Materials Science | Exploration of applications in materials, such as organic electronics or sensors. rsc.org |

| Clinical Medicine | Design of clinical trials, evaluation of therapeutic efficacy and safety in humans. nih.gov |

Q & A

Q. Table 1: Synthetic Routes and Conditions

What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 6.8–8.5 ppm for quinolinyl and phenolic protons) and methoxy group (δ ~3.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 318.1234) .

- FTIR : Identifies phenolic O–H stretch (~3300 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .

Q. Table 2: Key Spectroscopic Data

| Technique | Signature Peaks | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 7.2–8.1 (quinolinyl H), δ 6.8 (phenolic H) | Aromatic connectivity |

| HRMS | m/z 318.1234 (calculated) | Molecular formula: C₁₈H₁₅NO₂ |

How does the ethenyl linker influence electronic properties and bioactivity?

Methodological Answer:

The ethenyl group enables π-conjugation between the quinolinyl and methoxyphenol moieties, enhancing electron delocalization. Computational studies (e.g., DFT) reveal a HOMO-LUMO gap of ~4.2 eV, suggesting redox activity relevant to interactions with biological targets like tau fibrils . Substituent effects (e.g., methoxy position) modulate dipole moments, impacting binding affinity .

What in vitro models assess its inhibitory effects on pathological protein aggregation?

Methodological Answer:

Q. Table 3: In vitro Efficacy Data

| Model | IC₅₀ (μM) | Key Finding |

|---|---|---|

| Recombinant Tau | 2.4 | 75% inhibition at 10 μM |

| HEK293 P301L Tau | 1.8 | Reduced aggregates by 60% at 5 μM |

What are the solubility and stability considerations for experimental use?

Methodological Answer:

- Solubility : Soluble in DMSO (>10 mM), ethanol (>5 mM), but insoluble in aqueous buffers (pH 7.4). Pre-solubilization in DMSO followed by dilution in culture media is recommended .

- Stability : Degrades under UV light and aerobic conditions. Store at –20°C in amber vials under argon. Monitor via HPLC for oxidation products (e.g., quinone derivatives) .

How do structural modifications at the quinolinyl moiety affect pharmacokinetics?

Methodological Answer:

Q. Table 4: Structure-Activity Relationship (SAR)

| Modification | LogP | t₁/₂ (Liver Microsomes) | Bioavailability (%) |

|---|---|---|---|

| 2-Methoxy | 3.1 | 45 min | 28 |

| 4-Methoxy | 2.8 | 32 min | 18 |

What computational methods predict its interaction with tau protein fibrils?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Identifies binding pockets in tau fibrils (PDB: 5O3L), with binding energies ≤ –8.2 kcal/mol .

- MD Simulations (GROMACS) : Reveals stable hydrogen bonds between the methoxy group and Lys311 residues over 100 ns trajectories .

How does its inhibitory mechanism compare to PE859, a structurally related compound?

Methodological Answer:

PE859 (a pyrazole derivative) shares the ethenyl-quinolinyl motif but incorporates additional indole and pyridyl groups, enhancing multi-target engagement. Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl- exhibits 20% lower IC₅₀ for tau aggregation but superior selectivity for amyloid-beta .

What chromatographic methods ensure purity during synthesis?

Methodological Answer:

- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min. Retention time: 8.2 min .

- GC-MS : DB-5 column, He carrier gas. Detects residual solvents (e.g., DMF) and degradation products .

What in vivo models validate its efficacy against neurodegenerative pathology?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.